molecular formula C17H16N2O B12122275 N-(4-methoxyphenyl)-2-methylquinolin-4-amine

N-(4-methoxyphenyl)-2-methylquinolin-4-amine

Cat. No.: B12122275
M. Wt: 264.32 g/mol
InChI Key: IDYPPINOEMTNLD-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine is an organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a methoxyphenyl group and a methylquinolinyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine typically involves the reaction of 4-methoxyaniline with 2-methylquinoline under specific conditions. One common method involves the use of a condensation reaction where the amine group of 4-methoxyaniline reacts with the quinoline derivative in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Scientific Research Applications

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can result in increased levels of neurotransmitters in the brain, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine is unique due to the presence of both a methoxyphenyl group and a methylquinolinyl group attached to an amine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylquinolin-4-amine

InChI

InChI=1S/C17H16N2O/c1-12-11-17(15-5-3-4-6-16(15)18-12)19-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19)

InChI Key

IDYPPINOEMTNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)OC

Origin of Product

United States

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